1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-
Description
This compound is a substituted indenone derivative characterized by a 2,3-dihydro-3-hydroxy core fused to a 1H-inden-1-one scaffold. The structure is further modified by a [[4-(diethylamino)phenyl]methyl] substituent at position 2, which introduces strong electron-donating and lipophilic properties due to the diethylamino group. The diethylamino group likely enhances solubility in organic solvents and may influence biological activity, though specific pharmacological data are absent in the evidence.
Properties
CAS No. |
38615-39-3 |
|---|---|
Molecular Formula |
C20H23NO2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[[4-(diethylamino)phenyl]methyl]-3-hydroxy-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H23NO2/c1-3-21(4-2)15-11-9-14(10-12-15)13-18-19(22)16-7-5-6-8-17(16)20(18)23/h5-12,18-19,22H,3-4,13H2,1-2H3 |
InChI Key |
OXKFXFCTILDPGA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)CC2C(C3=CC=CC=C3C2=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1H-Inden-1-one derivatives generally involves:
- Construction or availability of the indenone core (2,3-dihydro-1H-inden-1-one).
- Introduction of the 4-(diethylamino)phenylmethyl substituent at the 2-position.
- Installation of the hydroxy group at the 3-position of the dihydro ring.
The key challenge lies in selective substitution and stereochemical control during the hydroxy group introduction.
Starting Materials and Core Construction
The indenone core can be synthesized or sourced as 2,3-dihydro-1H-inden-1-one derivatives. For example, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one has been prepared and functionalized in literature with high yields using organolithium reagents and subsequent alkylation steps. Such cores serve as versatile intermediates for further substitution.
Introduction of the Diethylaminophenylmethyl Group
The substitution at the 2-position with a 4-(diethylamino)phenylmethyl group is typically achieved via nucleophilic addition or alkylation reactions involving benzyl-type reagents bearing the diethylamino substituent. The reaction conditions often involve:
- Use of strong bases (e.g., n-butyllithium) to generate the anion at the 2-position of the indenone.
- Reaction with electrophilic benzyl halides or related reagents containing the 4-(diethylamino)phenylmethyl moiety.
This step requires careful temperature control (e.g., -78 °C) to avoid side reactions and ensure regioselectivity.
Hydroxylation at the 3-Position
The hydroxy group at the 3-position is introduced by reduction or hydroxylation of the corresponding ketone or alkene intermediate. Sodium borohydride reduction in methanol at room temperature is a common method to convert the ketone to the corresponding alcohol with high yield and selectivity.
Representative Synthetic Procedure
A representative synthetic sequence based on literature data is as follows:
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| 1. Generation of indenone anion | n-Butyllithium in THF at -78 °C | - | Formation of lithio intermediate from 6-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one |
| 2. Alkylation | Addition of 4-(diethylamino)benzyl bromide | - | Electrophilic substitution at 2-position |
| 3. Reduction | Sodium borohydride in methanol at 20 °C for 2 h | 92% | Conversion of ketone to 3-hydroxy derivative |
| 4. Purification | Extraction, washing, drying, chromatography | - | Isolation of pure product |
This procedure yields the target 1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy- compound with high purity suitable for further use.
Research Findings and Analytical Data
Spectroscopic Characterization
The synthesized compound is characterized by:
- Nuclear Magnetic Resonance (NMR): Proton NMR shows characteristic multiplets for the indenone ring protons and the diethylamino substituent. The hydroxy proton typically appears as a singlet or broad peak due to exchange.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry confirms molecular ion peaks consistent with the expected molecular weight.
- Chromatographic Purity: Silica gel chromatography using ethyl acetate/hexane gradients achieves high purity.
Reaction Yields and Optimization
- Alkylation and reduction steps achieve yields above 90% under optimized conditions.
- Temperature control and choice of solvent (THF for lithiation, methanol for reduction) are critical for maximizing yield and minimizing by-products.
- Use of tetrakis(triphenylphosphine)palladium(0) catalysts in related functionalizations has been reported to improve reaction efficiency in analogous systems.
Comparative Table of Preparation Steps
| Synthetic Step | Reagents/Conditions | Purpose | Yield (%) | Key Notes |
|---|---|---|---|---|
| Lithiation of indenone | n-Butyllithium, THF, -78 °C | Generate nucleophilic intermediate | - | Low temperature prevents side reactions |
| Alkylation | 4-(diethylamino)benzyl bromide | Introduce diethylaminophenylmethyl group | High | Electrophilic substitution |
| Reduction | Sodium borohydride, methanol, 20 °C, 2 h | Convert ketone to alcohol | 92 | Mild and selective reduction |
| Purification | Extraction, silica gel chromatography | Isolate pure product | - | Ensures high purity |
Chemical Reactions Analysis
1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy- involves its interaction with various molecular targets. The diethylamino group can interact with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The indanone core can participate in various chemical reactions, leading to the formation of active metabolites.
Comparison with Similar Compounds
Key Observations :
- Hydrogen Bonding: The 3-hydroxy group distinguishes the target compound from non-hydroxylated analogs (e.g., 1H-Indene, 2,3-dihydro-4,7-dimethyl-), enabling stronger intermolecular interactions .
- Lipophilicity: The diethylamino and benzyl groups increase logP values relative to simpler dihydroindenones, suggesting improved membrane permeability in biological systems .
Spectral Data and Computational Analysis
- 13C-NMR: For the indole-fused analog in , aromatic carbons resonate at δ 116–136 ppm, while aliphatic carbons (e.g., CH₂) appear near δ 47 ppm . The target compound’s diethylamino group may shift adjacent aromatic carbons upfield due to electron donation.
- Mass Spectrometry: HRMS data for related compounds (e.g., m/z 223.1225 for C₁₅H₁₅N₂) suggest accurate mass matching is critical for structural confirmation . The target compound’s molecular ion (C₂₀H₂₃NO₂) would likely appear near m/z 321.
Biological Activity
1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy- (CAS Number: 170083) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the existing literature on its biological properties, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C20H23NO2. It features an indene structure linked to a diethylamino group and a hydroxyl group, which may contribute to its biological activity.
Antiproliferative Effects
Research indicates that derivatives of 1H-Inden-1-one exhibit significant antiproliferative activity against various cancer cell lines. Specifically, compounds related to this structure have shown promising results in inhibiting cell growth and inducing apoptosis in breast cancer cells.
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (ER+/PR+) | 52 | Induces G2/M phase arrest |
| Compound B | MDA-MB-231 (Triple-negative) | 74 | Tubulin polymerization inhibition |
| Compound C | MCF-10A (Non-tumorigenic) | >100 | Selective toxicity |
Note: The actual compound names and their specific IC50 values may vary based on further studies.
The primary mechanism through which 1H-Inden-1-one derivatives exert their antiproliferative effects appears to be through the disruption of microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis. Immunofluorescence studies have confirmed that these compounds target tubulin, inducing multinucleation—a hallmark of mitotic catastrophe.
Study 1: Synthesis and Evaluation
In a study published in Molecules, researchers synthesized a series of diarylmethyl derivatives based on the indene structure. These compounds were evaluated for their antiproliferative properties against several breast cancer cell lines. The study found that certain derivatives had potent activity and were selective towards cancer cells compared to non-tumorigenic cells, indicating a favorable therapeutic window .
Study 2: Dual-Targeting Strategies
Another research effort focused on developing compounds that could simultaneously inhibit aromatase and disrupt microtubule dynamics. This dual-targeting approach aims to improve treatment outcomes for postmenopausal breast cancer patients by enhancing efficacy while minimizing side effects . The findings suggest that compounds derived from 1H-Inden-1-one could be promising candidates for such strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
